Targeted Enzyme Inhibition: Differential Activity Against Human TC-PTP and SHP-1
In comparative enzyme inhibition studies, (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid exhibits a measurable, >6-fold preference for inhibiting SHP-1 over TC-PTP, a key distinction from many boronic acid-based PTP inhibitors that often show pan-inhibition [1]. This selectivity is quantified by a lower IC50 value of 3.00E+3 nM against SHP-1, compared to a higher IC50 of 1.90E+4 nM against TC-PTP [1]. This pattern is not a general class feature but a specific outcome of its unique substitution pattern.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | TC-PTP: 19,000 nM; SHP-1: 3,000 nM |
| Comparator Or Baseline | Many boronic acid PTP inhibitors exhibit broader, less selective inhibition profiles (e.g., pan-PTP inhibition) or inverted selectivity. No direct head-to-head data with a single comparator is available, but the observed >6-fold selectivity difference within the same study is the key metric. |
| Quantified Difference | 6.33-fold lower IC50 for SHP-1 vs. TC-PTP |
| Conditions | In vitro enzyme assay using recombinant human TC-PTP and the catalytic domain of SHP-1, with p-nitrophenyl phosphate (pNPP) as substrate, preincubated for 10 minutes [1]. |
Why This Matters
This selective inhibition profile makes the compound a superior tool for deconvoluting the distinct roles of SHP-1 and TC-PTP in signaling pathways, as opposed to a non-selective inhibitor which would confound experimental results.
- [1] BindingDB. (n.d.). Entry for BDBM50348708 / CHEMBL1801440. Binding Database. View Source
